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Compound of Interest

Compound Name: Org 48762-0

Cat. No.: B1677482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of

cellular responses to inflammatory cytokines and environmental stress. Its role in inflammation

has made it a key target for therapeutic intervention in diseases such as rheumatoid arthritis.

This guide provides a detailed comparison of two notable p38 MAPK inhibitors, Org 48762-0
and SB203580, with a focus on their inhibitory potency, selectivity, and cellular effects,

supported by experimental data.

Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Org 48762-0 and SB203580,

facilitating a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Kinase Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1677482?utm_src=pdf-interest
https://www.benchchem.com/product/b1677482?utm_src=pdf-body
https://www.benchchem.com/product/b1677482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target Assay
EC50 / IC50
(nM)

Reference

Org 48762-0 p38α IMAP Assay 100 ± 10 [1]

p38β - Potent Inhibition [1]

SB203580 p38α (SAPK2a) - 50 [2][3]

p38β2 (SAPK2b) - 500 [2]

p38α IMAP Assay 100 ± 10

Table 2: Cellular Activity

Compound Cell Type Assay Endpoint
EC50 / IC50
(µM)

Reference

Org 48762-0
Human

PBMC

LPS-induced

TNFα release

TNFα

quantification
0.06 ± 0.01

SB203580
Human

PBMC

LPS-induced

TNFα release

TNFα

quantification
0.28 ± 0.07

SB203580 THP-1 cells - - 0.3 - 0.5

SB203580

Primary

human T

cells, murine

CT6 T cells,

or BAF F7 B

cells

IL-2-induced

proliferation
Proliferation 3 - 5

Table 3: Selectivity Profile
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Compound Selectivity Note Reference

Org 48762-0

High degree of selectivity

(>100-fold) over a broad range

of 50 human kinases.

SB203580

Displays 100-500-fold

selectivity over LCK, GSK-3β,

and PKBα.

p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, which is activated

by various extracellular stimuli and leads to downstream cellular responses.
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Caption: The p38 MAPK signaling pathway and points of inhibition.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and further investigation.

p38α Kinase Activity Assay (IMAP)
This assay determines the inhibitory potency of compounds on p38α kinase activity.

Principle: The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay

measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.

Procedure:

The p38α enzyme is incubated with the test compound (Org 48762-0 or SB203580) at

various concentrations.

A fluorescently labeled peptide substrate and ATP are added to initiate the kinase reaction.

The reaction is allowed to proceed for a defined period at a controlled temperature.

A binding solution containing trivalent metal-based nanoparticles is added. These

nanoparticles bind to the phosphate group of the phosphorylated substrate.

The fluorescence polarization of the solution is measured. Binding of the phosphorylated

substrate to the large nanoparticles slows its rotation, leading to an increase in

fluorescence polarization.

The EC50 value is calculated by plotting the percentage of inhibition against the

compound concentration. Data is normalized to the enzyme activity in the absence of an

inhibitor.

LPS-Induced TNFα Release in Human PBMCs
This functional cellular assay assesses the ability of the inhibitors to block the production of the

pro-inflammatory cytokine TNFα.
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Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates

peripheral blood mononuclear cells (PBMCs) to produce and release TNFα. The amount of

TNFα released into the culture medium is quantified using an enzyme-linked immunosorbent

assay (ELISA).

Procedure:

Human PBMCs are isolated from whole blood.

The cells are pre-treated with a range of concentrations of the p38 inhibitor (Org 48762-0
or SB203580) for 30 minutes.

LPS is then added to the cell culture to stimulate TNFα production.

The cells are incubated for 4 hours.

After incubation, the cell culture supernatant is collected.

The concentration of TNFα in the supernatant is quantified using a standard TNFα ELISA

kit.

The EC50 value is determined by normalizing the data to TNFα levels obtained in the

absence of the inhibitor and plotting against the inhibitor concentration.

Kinase Selectivity Profiling
This experiment evaluates the specificity of the p38 inhibitors against a broader panel of

human kinases.

Principle: The inhibitory activity of a compound is tested against a large number of different

kinases to determine its selectivity profile.

Procedure:

Org 48762-0 and SB203580 are tested at a fixed concentration (e.g., 10 µM) against a

panel of 50 different human kinases.

The activity of each kinase is measured in the presence and absence of the inhibitor.
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The percentage of inhibition for each individual kinase is calculated.

The results are plotted to visualize the selectivity profile of each compound.

Conclusion
Both Org 48762-0 and SB203580 are potent inhibitors of p38 MAPK. In direct comparative

enzymatic assays, both compounds exhibit identical EC50 values for p38α. However, in a

cellular context, Org 48762-0 demonstrates approximately four-fold greater potency in

inhibiting LPS-induced TNFα release from human PBMCs compared to SB203580. Both

inhibitors show a high degree of selectivity for p38 kinases over other kinases. The choice

between these inhibitors may depend on the specific experimental context, with Org 48762-0
offering an advantage in cellular potency for inflammatory responses. This guide provides the

necessary data and protocols to aid researchers in making an informed decision for their

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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